molecular formula C22H29NO5 B5341821 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5341821
M. Wt: 387.5 g/mol
InChI Key: UFHJZJRXWNNBJH-UHFFFAOYSA-N
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Description

3,5-Dimethyl 4-(2-butoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a substituted phenyl ring at position 4 and ester groups at positions 3 and 4. The dihydropyridine core is a well-studied pharmacophore in medicinal chemistry, particularly in calcium channel blockers like nifedipine. Key structural features of this compound include:

  • 1,4-dihydropyridine ring: A non-aromatic, partially unsaturated six-membered ring with electron-donating methyl groups at positions 1, 2, and 5.
  • 4-(2-butoxyphenyl) substituent: A phenyl ring substituted with a butoxy group at the ortho position, enhancing lipophilicity and steric bulk.
  • 3,5-dicarboxylate esters: Methyl ester groups at positions 3 and 5, critical for hydrogen bonding and solubility modulation.

Properties

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-7-8-13-28-17-12-10-9-11-16(17)20-18(21(24)26-5)14(2)23(4)15(3)19(20)22(25)27-6/h9-12,20H,7-8,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJZJRXWNNBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways can vary, but they often involve binding to specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-dihydropyridine-3,5-dicarboxylates. Below is a comparative analysis with structurally related derivatives:

Compound Name Substituent at Position 4 Ester Groups (Positions 3/5) Methyl Substituents Key Differences/Effects
Target Compound 2-butoxyphenyl 3,5-dimethyl 1,2,6 High lipophilicity due to ortho-butoxy; steric hindrance may reduce binding affinity.
(S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 3-nitrophenyl 3-ethyl, 5-methyl 2,6 Electron-withdrawing nitro group enhances oxidative stability but reduces bioavailability.
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-methoxyphenyl 3,5-dimethyl 1,2,6 Methoxy group improves solubility but lacks the steric bulk of butoxy.
Nifedipine (Reference Drug) 2-nitrophenyl 3,5-dimethyl 2,6 Nitro group confers potent calcium channel blocking activity but increases photodegradation risk.

Physicochemical and Pharmacological Insights

Electronic Effects :

  • Nitro-substituted DHPs (e.g., compound from ) exhibit stronger electron-withdrawing effects, stabilizing the oxidized pyridine form.
  • Methoxy and butoxy groups are electron-donating, favoring the reduced 1,4-DHP form, which is pharmacologically active .

Steric Considerations : The bulky ortho-butoxy group may impede binding to calcium channels compared to smaller substituents (e.g., methoxy or nitro), as seen in nifedipine derivatives .

Crystallographic and Conformational Analysis

  • The dihydropyridine ring’s puckering (defined by Cremer-Pople parameters ) is influenced by substituents. Bulkier groups like butoxy may induce greater ring distortion, altering binding pocket interactions.
  • Validation of structural data (e.g., via SHELX or CCDC tools ) is critical for confirming stereochemistry and substituent orientation.

Research Findings and Gaps

Impurity profiles (e.g., compounds 4 and 5 in ) suggest competing pathways during synthesis.

Biological Data: No activity data for the target compound is available in the provided literature. Analogues with nitro or methoxy groups show variable calcium channel blocking efficacy, suggesting the need for in vitro testing.

Stability : Butoxy-substituted DHPs may exhibit improved photostability over nitro derivatives (e.g., nifedipine) but could face metabolic hydrolysis of the ester groups.

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